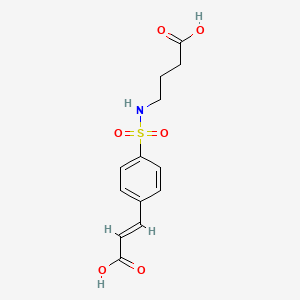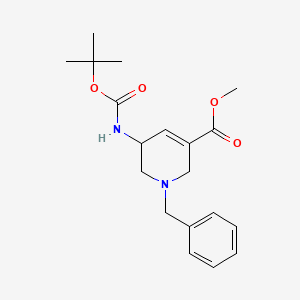
3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, compounds like “3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” belong to a class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Suzuki coupling, Miyaura borylation, or Ullman and Buchwald–Hartwig reactions . These reactions are commonly used in organic chemistry to create carbon-carbon and carbon-nitrogen bonds, which are key in the formation of complex organic molecules .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectroscopy, and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, bromophenyl groups can participate in various reactions, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Photophysical Studies
3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been studied for its photophysical properties. X-ray diffraction analysis was used to determine its structure, and its photophysical behavior was examined in various solvents. The compound showed varying emission spectra, extinction coefficients, and quantum yields in different solvents, highlighting its potential in photophysical applications (Singh et al., 2013).
Structural Characterization and Synthesis
Various pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been synthesized and characterized using X-ray single crystal structure determination. These studies are crucial for understanding the molecular structure and potential chemical applications of such compounds (Loh et al., 2013).
Antimicrobial Activity
Research involving heteroaryl pyrazole derivatives like 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, which shares a similar structure with 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has demonstrated antimicrobial activity. These compounds, when reacted with chitosan to form Schiff bases, showed varying levels of biological activity against different bacteria and fungi, indicating their potential use in antimicrobial applications (Hamed et al., 2020).
Supramolecular Assembly
The study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, revealed insights into its molecular structures and supramolecular assembly. This research can provide valuable information for the development of materials and molecular devices based on similar pyrazole derivatives (Cuartas et al., 2017).
Crystal Structure Analysis
The crystal structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been analyzed, revealing details about its molecular conformation and intermolecular interactions. This information is crucial for understanding its chemical behavior and potential applications in materials science (Prasath et al., 2011).
Nonlinear Optics and Molecular Docking
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was investigated for its structural, optical properties, and molecular docking studies. This compound was found to have potential in nonlinear optics due to its high hyperpolarizability and was also suggested to exhibit phosphodiesterase inhibitory activity (Mary et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds like emrusolmin (also known as anle138b) have been found to targetTau proteins and alpha-synuclein . These proteins play crucial roles in neurodegenerative disorders such as Parkinson’s Disease and Multiple System Atrophy .
Mode of Action
Emrusolmin, a similar compound, has been shown to inhibit the oligomerization of alpha-synuclein and prion proteins . This suggests that 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde might interact with its targets in a similar manner, potentially inhibiting protein aggregation and neurodegeneration.
Biochemical Pathways
Compounds like emrusolmin that target tau and alpha-synuclein proteins are known to affect pathways related toprotein aggregation and neurodegeneration .
Pharmacokinetics
Similar compounds like emrusolmin are known to be orally bioavailable and brain-penetrant , suggesting that this compound might have similar properties.
Result of Action
Compounds like emrusolmin that inhibit protein aggregation have been shown to reduce pathogenic protein accumulation, neurodegeneration, and improve survival in mouse models of alpha-synuclein and prion disease .
Action Environment
The suzuki–miyaura coupling reaction, which might be involved in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound might be relatively stable and its action might be tolerant to various environmental conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNBYBZEIGTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
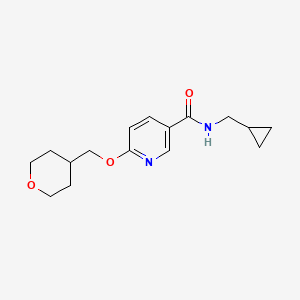
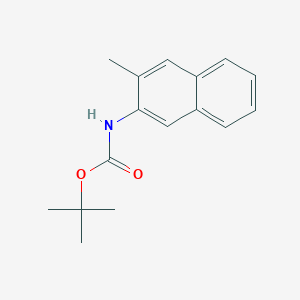
![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)
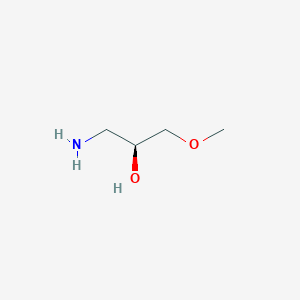


![N-(4-acetylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3019960.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3019964.png)

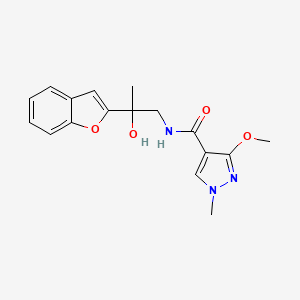
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B3019967.png)
![2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide](/img/structure/B3019968.png)
